4-(Chloromethyl)-3,5-difluorobenzonitrile
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Description
4-(Chloromethyl)-3,5-difluorobenzonitrile is a useful research compound. Its molecular formula is C8H4ClF2N and its molecular weight is 187.57. The purity is usually 95%.
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Scientific Research Applications
Halogen-Exchange Reactions
One key method in the synthesis of fluorinated compounds involves halogen-exchange reactions, where 4-(chloromethyl)-3,5-difluorobenzonitrile can potentially serve as an intermediate. This approach is exemplified in the preparation of 3,4-difluorobenzonitrile through a reaction between 3,4-dichlorobenzonitrile and potassium fluoride, facilitated by tetraphenylphosphonium bromide in dimethylimidazolidine. This process suggests a pathway where chloro-fluoro substitution plays a critical role, highlighting the utility of chloromethylated precursors in synthesizing fluorinated aromatic nitriles (Suzuki & Kimura, 1992).
Synthesis of Fluorinated Aromatic Compounds
The synthesis of 3,4-difluorobenzonitrile, an important intermediate for selective herbicides such as cyhalofop butyl, demonstrates the relevance of difluorobenzonitrile derivatives in agricultural chemistry. A process involving 3,4-dichlorobenzoyl chloride through steps of amidation, dehydration, and fluorination underscores the role of difluorinated intermediates in producing agrochemicals, suggesting potential applications of this compound in similar synthetic pathways (Cheng, 2006).
Photoacoustic Spectroscopy Studies
In the realm of spectroscopy, the study of electronic transitions in difluorobenzonitrile isomers, including 3,5-difluorobenzonitrile, offers insights into their photophysical properties. The application of photoacoustic spectroscopy to these compounds reveals details about π-π* transitions, contributing to a better understanding of their electronic structures and behaviors. This research opens avenues for using this compound in studies related to material sciences and photophysical analysis (Ramu, Rao, & Santhamma, 1993).
Fluorination Techniques
A novel method for synthesizing 3,4-difluorobenzonitrile through stepwise fluorination of 3,4-dichlorobenzonitrile has been reported, showcasing improved yields and effective control over side reactions. This technique emphasizes the importance of chloromethylated precursors for the efficient introduction of fluorine atoms into aromatic systems, providing a basis for the potential use of this compound in developing new fluorination strategies (Zhang, 2012).
Properties
IUPAC Name |
4-(chloromethyl)-3,5-difluorobenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF2N/c9-3-6-7(10)1-5(4-12)2-8(6)11/h1-2H,3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQFOCDNQUGLDLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)CCl)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.